5-(Boc-amino)thiazole
Overview
Description
5-(Boc-amino)thiazole is a compound that contains a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of aminothiazoles, such as this compound, has been achieved through various methods. Some of these methods include the condensation of α-halo ketones or α-tosylketones with thioureas or α-thiocyanato carbonyl compounds with aromatic or aliphatic amine hydrochlorides . Polymer or solid-supported synthetic protocols have also been used due to their easy execution, increased product yields, greater selectivity, simple work-up procedures, and recoverability of the catalysts .Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The Boc group is attached to the nitrogen atom of the thiazole ring .Chemical Reactions Analysis
Thiazoles, including this compound, can undergo a variety of chemical reactions due to the presence of sulfur and nitrogen in the ring. These reactions include donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .Scientific Research Applications
Antimalarial Applications
5-(Boc-amino)thiazole derivatives have been synthesized and evaluated for their potential as antimalarials. They target the plasmepsins II enzyme of the malaria parasite Plasmodium falciparum, showing moderate to good activity. Notably, some compounds exhibited high inhibitory concentration (IC50) values against Plasmodium falciparum, indicating their effectiveness in inhibiting malaria parasites (Karade et al., 2008).
Bioactive Peptide Synthesis
Thiazole derivatives have been integrated into amino acids and peptides, leading to compounds with various biological activities. These activities include antifungal, antibacterial, and antineoplastic effects. The introduction of D-amino acids and N-methylation in these compounds has enhanced their antimicrobial activity (Das and Himaja, 2010).
Organometallic Chemistry
In the field of organometallic chemistry, 3-ethyl thiazolium peptide salts based on thiazolylalanine, including Boc-Thia-Leu-OMe, have been developed. These have been used to create thiazole-based carbene complexes, representing a novel class of metal bioconjugates (Lemke and Metzler‐Nolte, 2011).
Acetylcholinesterase Inhibition
Thiazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase, showing potential for treating Alzheimer’s disease. These compounds have demonstrated selective inhibitory effects and have been analyzed for their interaction with enzymes through molecular docking simulations (Han et al., 2022).
Antitumor Activity
Research has highlighted the potential of thiazole derivatives in antitumor applications. For instance, BMS-354825, a dual Src/Abl kinase inhibitor containing a thiazole moiety, has shown potent antitumor activity in preclinical assays (Lombardo et al., 2004).
Pharmaceutical Chemistry
Thiazole derivatives, including those with Boc-amino groups, play a significant role in pharmaceutical chemistry. They have been used in the synthesis of amino sugars and sphingosines, showing diverse applications and synthetic utility (Dondoni et al., 1990).
Mechanism of Action
Target of Action
5-(Boc-amino)thiazole is a derivative of the 2-aminothiazole scaffold, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . This compound has been found to interact with a wide range of targets, including various human cancerous cell lines , phosphodiesterase type 5 (PDE5) regulators , and COX-1/COX-2 inhibitors .
Mode of Action
The interaction of this compound with its targets results in a variety of changes. For instance, when interacting with cancerous cell lines, it exhibits potent and selective nanomolar inhibitory activity . As a PDE5 regulator, it can either inhibit or enhance PDE5 activity . When acting as a COX-1/COX-2 inhibitor, it can inhibit the activity of these enzymes .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, depending on the specific target. For example, when acting on cancerous cell lines, it may affect pathways related to cell proliferation and survival . As a PDE5 regulator, it can influence the cGMP pathway, which plays a crucial role in various physiological processes . When acting as a COX-1/COX-2 inhibitor, it can affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
Thiazoles in general are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific target. For instance, when acting on cancerous cell lines, it can inhibit cell proliferation and induce cell death . As a PDE5 regulator, it can either enhance or inhibit the activity of this enzyme, potentially influencing processes such as smooth muscle relaxation . As a COX-1/COX-2 inhibitor, it can reduce the production of prostaglandins, potentially alleviating inflammation and pain .
Safety and Hazards
Future Directions
Thiazoles, including 5-(Boc-amino)thiazole, have been the subject of much research due to their wide range of applications in different fields such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Future research may focus on the synthesis of differently substituted aminothiazoles and the development of new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
5-(Boc-amino)thiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound interacts with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, the compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. This modulation can lead to changes in gene expression patterns and alterations in cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular signaling pathways. At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity. These metabolic processes can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. These interactions can affect the localization and accumulation of this compound, influencing its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Properties
IUPAC Name |
tert-butyl N-(1,3-thiazol-5-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-9-5-13-6/h4-5H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBWDCMWXFIZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700601 | |
Record name | tert-Butyl 1,3-thiazol-5-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942631-50-7 | |
Record name | tert-Butyl 1,3-thiazol-5-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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